![molecular formula C23H29N3O2 B2658924 N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 955594-32-8](/img/structure/B2658924.png)
N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as PTX-200, is a novel compound with potential applications in scientific research. It is a small molecule inhibitor of the protein-protein interaction between p53 and MDM2, which has been implicated in various cancers. In
Scientific Research Applications
Progress in Tetrahydroquinoline Chemistry
Tetrahydroquinoline is a crucial nitrogen heterocycle, widespread in nature and prevalent in numerous pharmacologically active compounds. Recent advancements in the chemistry of tetrahydroquinolines have focused on synthesis methods, showcasing its importance in creating new molecules with potential applications in various scientific research fields, including medicinal chemistry and drug discovery (Muthukrishnan, Sridharan, & Menéndez, 2019).
Application in Total Synthesis of Natural Products
Tetrahydroisoquinolines serve as the core structure for a plethora of natural products, predominantly alkaloids. The asymmetric Pictet–Spengler Reaction (PSR) has been utilized in the total synthesis of natural products, including alkaloids, due to its significant biological properties. This highlights the compound's utility in synthesizing complex molecules with biological relevance, thereby contributing to drug development and the understanding of biological systems (Heravi, Zadsirjan, & Malmir, 2018).
Physicochemical Evaluation and Pharmacological Activity
A study involving derivatives based on the primary pharmacophore 1-ethyl-1,2,3,4-tetrahydroquinoline tested their physicochemical properties and pharmacological activities. The research aimed to explore their potential in pharmacological applications, specifically targeting ocular hypotensive action. Among the derivatives, one compound showed statistically significant potent activity, emphasizing the compound's relevance in developing therapeutics for conditions like glaucoma (Pamulapati & Schoenwald, 2011).
Synthesis and Antimicrobial Activity
Research focused on the synthesis of novel compounds containing the tetrahydroquinoline structure has shown promising results in antimicrobial activity. This includes the creation of compounds with significant inhibition of bacterial and fungal growth, underlining the compound's utility in discovering new antimicrobial agents. Such studies contribute to the ongoing search for new treatments against resistant microbial strains, addressing a critical need in public health (Ahmed et al., 2006).
properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-13-26-14-5-7-19-16-18(9-10-21(19)26)11-12-24-22(27)23(28)25-20-8-4-6-17(2)15-20/h4,6,8-10,15-16H,3,5,7,11-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAURQWOOLRUZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.